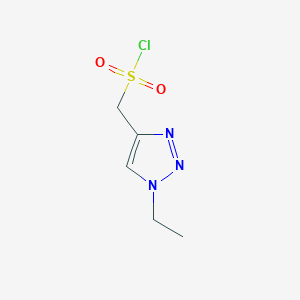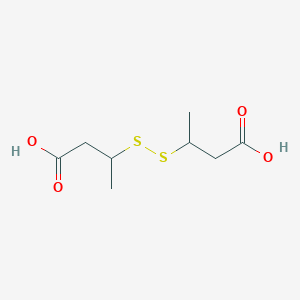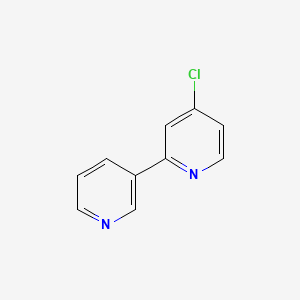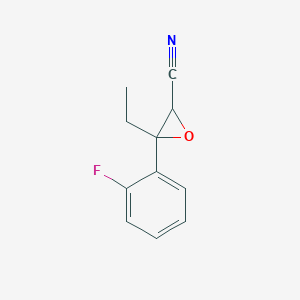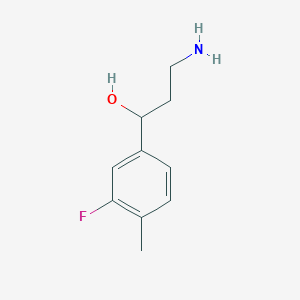![molecular formula C16H16N4O B13152416 N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide](/img/structure/B13152416.png)
N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide is a small molecule belonging to the class of organic compounds known as benzamides. These compounds contain a carboxamido substituent attached to a benzene ring. The chemical formula for this compound is C16H16N4O .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide typically involves the reaction of 2-amino-6-methylpyridine with 4-cyanobenzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of nitric oxide synthase activity.
Industry: Utilized in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide involves its interaction with nitric oxide synthase (NOS). The compound acts as an inhibitor of inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO). This inhibition is achieved through binding to the active site of the enzyme, preventing the conversion of L-arginine to NO and citrulline .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure with pyridine rings.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group on the pyridine ring.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group on the pyridine ring.
Uniqueness
N-[2-(6-Amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit iNOS selectively makes it a valuable compound for research in the field of nitric oxide biology and related therapeutic applications .
Propiedades
Fórmula molecular |
C16H16N4O |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
N-[2-(6-amino-4-methylpyridin-2-yl)ethyl]-4-cyanobenzamide |
InChI |
InChI=1S/C16H16N4O/c1-11-8-14(20-15(18)9-11)6-7-19-16(21)13-4-2-12(10-17)3-5-13/h2-5,8-9H,6-7H2,1H3,(H2,18,20)(H,19,21) |
Clave InChI |
QINCZVSBLITNRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)N)CCNC(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


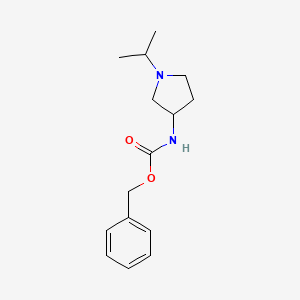

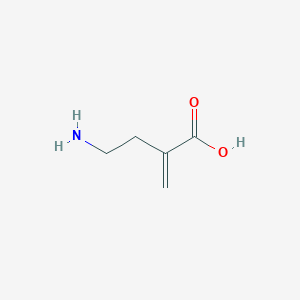
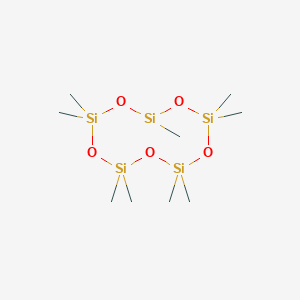
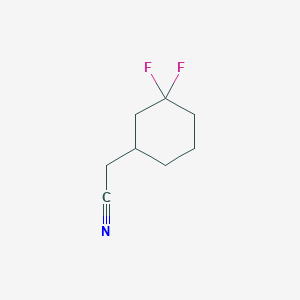
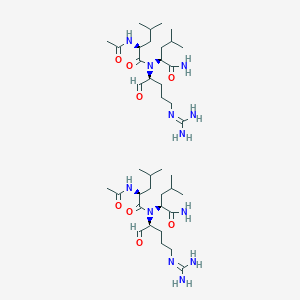
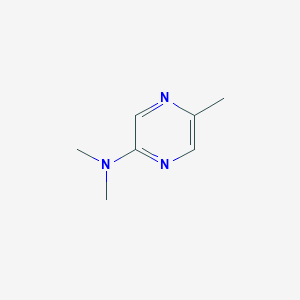
![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)
